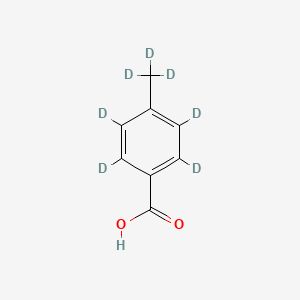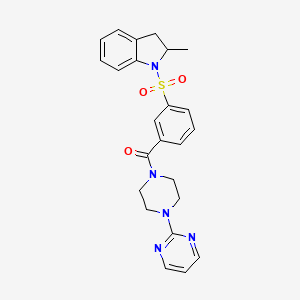
Nemonoxacin-d3-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nemonoxacin-d3-1 is a deuterium-labeled derivative of nemonoxacin, a non-fluorinated quinolone antibiotic. Nemonoxacin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .
Vorbereitungsmethoden
The synthesis of nemonoxacin-d3-1 involves the incorporation of deuterium atoms into the nemonoxacin molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. . Industrial production methods for this compound would likely follow similar procedures, with additional steps to ensure the incorporation of deuterium.
Analyse Chemischer Reaktionen
Nemonoxacin-d3-1, like its parent compound nemonoxacin, undergoes various chemical reactions. These include:
Oxidation: Nemonoxacin can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the quinolone core.
Substitution: Nemonoxacin can participate in substitution reactions, especially at the amino and methoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nemonoxacin-d3-1 has several scientific research applications:
Chemistry: It is used as a tracer in pharmacokinetic and metabolic studies to understand the behavior of nemonoxacin in biological systems.
Biology: this compound helps in studying the interaction of nemonoxacin with bacterial targets and its mechanism of action.
Medicine: It is used in clinical research to evaluate the efficacy and safety of nemonoxacin in treating bacterial infections.
Industry: This compound is used in the development of new antibiotics and in quality control processes to ensure the purity and potency of nemonoxacin
Wirkmechanismus
Nemonoxacin-d3-1, like nemonoxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, transcription, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA synthesis, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Nemonoxacin-d3-1 is unique among quinolone antibiotics due to its non-fluorinated structure and the incorporation of deuterium. Similar compounds include:
Levofloxacin: A fluorinated quinolone with broad-spectrum activity but different pharmacokinetic properties.
Moxifloxacin: Another fluorinated quinolone with a similar mechanism of action but different spectrum of activity.
Ciprofloxacin: A widely used fluorinated quinolone with a broad spectrum of activity but different resistance profiles.
This compound’s uniqueness lies in its non-fluorinated structure, which may result in different pharmacokinetic and metabolic profiles compared to fluorinated quinolones .
Eigenschaften
Molekularformel |
C20H25N3O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
7-[(3S,5S)-3-amino-5-(trideuteriomethyl)piperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i1D3 |
InChI-Schlüssel |
AVPQPGFLVZTJOR-DEPZVSDUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Kanonische SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)






![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)



